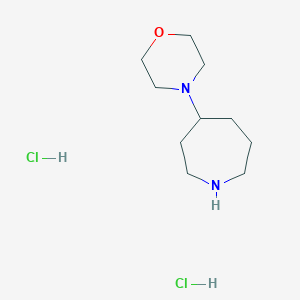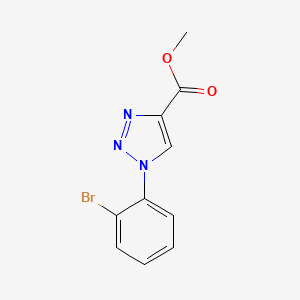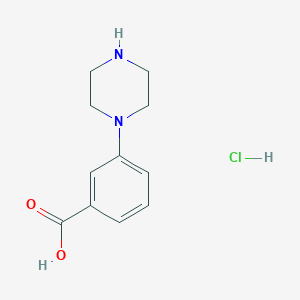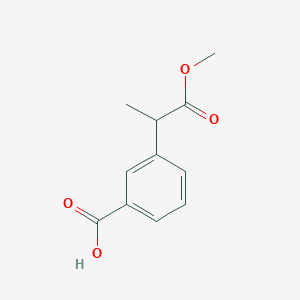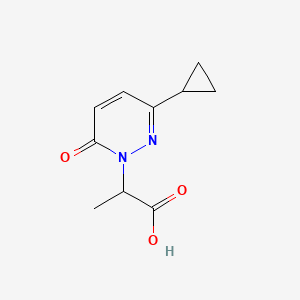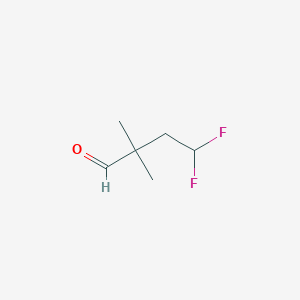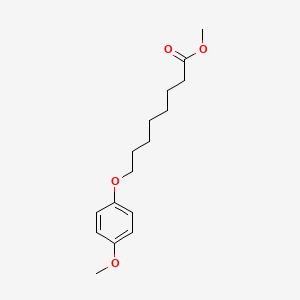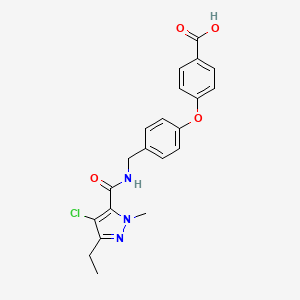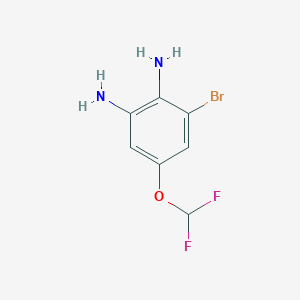
2,3-二氟-5-(三氟甲基)吡啶-4-甲醛
描述
2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), a derivative of TFMP, has been reported . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .Molecular Structure Analysis
The molecular structure of 2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde consists of a pyridine ring with three fluorine atoms, a methyl group, and an aldehyde group . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . They are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical and Chemical Properties Analysis
The molecular weight of 2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde is 211.09 . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学研究应用
合成和化学特性
2,3-二氟-5-(三氟甲基)吡啶-4-甲醛的一个重要应用是合成复杂的有机化合物。例如,Palka等人(2014)描述了一种简单的合成方法,用于合成6-取代的1-苯基-3-三氟甲基-1H-吡唑并其氧化物。该过程涉及在Sonogashira型交叉偶联条件下,在叔丁胺存在下,用微波辅助处理5-氯-1-苯基-3-三氟甲基吡唑-4-甲醛与各种末端炔烃,从而通过一锅多组分程序形成标题化合物 (Palka et al., 2014)。
杂环化学
该化合物在杂环化学领域也起着重要作用。例如,Surmont等人(2009)有效地从相应的2-芳基-5-(溴甲基)-1-吡咯烯通过亲电α,α-二氟化亚胺键制备了5-烷氧甲基-2-芳基-3-氟-1H-吡咯和2-芳基-3-氟-1H-吡咯-5-甲醛,展示了该化合物在合成新的3-氟代吡咯中的多功能性 (Surmont et al., 2009)。
复杂有机结构的合成
此外,Vale等人(2007)在合成新型喹诺螺环衍生物中使用了该化合物,突显了其在形成复杂有机结构中的用途 (Vale et al., 2007)。
工业应用
此外,该化合物在工业应用中得到认可,特别是在杀虫剂合成中。Xin-xin(2006)回顾了合成2,3-二氯-5-三氟甲基吡啶的常规过程,这是一种含氟的重要吡啶衍生物,在杀虫剂合成中被广泛使用 (Xin-xin, 2006)。
作用机制
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often used in the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines are used in the synthesis of various active agrochemical and pharmaceutical ingredients .
Result of Action
Compounds containing a trifluoromethyl group, like this one, have been found to have significant applications in the agrochemical, pharmaceutical, and functional materials fields .
Action Environment
It’s important to note that the compound should be stored under inert gas and away from air .
未来方向
生化分析
Biochemical Properties
2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of fluorinated compounds. Its interactions with enzymes, proteins, and other biomolecules are primarily driven by its electron-withdrawing fluorine atoms. These interactions can influence the reactivity and stability of the compound in biochemical pathways. For instance, the compound may interact with enzymes involved in oxidative reactions, potentially acting as an inhibitor or modulator of enzyme activity .
Cellular Effects
The effects of 2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to alter the electron density within cellular environments can lead to changes in the activity of signaling molecules and transcription factors, thereby affecting gene expression patterns . Additionally, its impact on cellular metabolism may result from its interactions with metabolic enzymes, leading to altered metabolic fluxes and energy production .
Molecular Mechanism
At the molecular level, 2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde exerts its effects through specific binding interactions with biomolecules. The compound’s fluorine atoms can form strong hydrogen bonds and van der Waals interactions with amino acid residues in proteins, influencing protein conformation and function. This can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound may induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde can change over time due to its stability and degradation properties. The compound is generally stable under standard laboratory conditions, but prolonged exposure to light or heat may lead to its degradation. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential cumulative impacts on cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on metabolic pathways. At higher doses, the compound may induce toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain dosage .
Metabolic Pathways
2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can be metabolized through oxidative and reductive pathways, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to diffuse across cell membranes, while its interactions with transport proteins can facilitate its targeted delivery to specific tissues .
Subcellular Localization
The subcellular localization of 2,3-Difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the nucleus, affecting gene expression and chromatin structure .
属性
IUPAC Name |
2,3-difluoro-5-(trifluoromethyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5NO/c8-5-3(2-14)4(7(10,11)12)1-13-6(5)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNIPMJLOLVFTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)C=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


